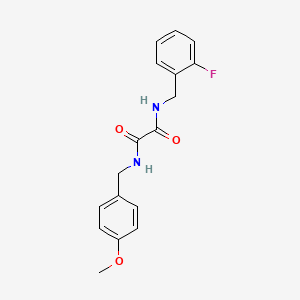

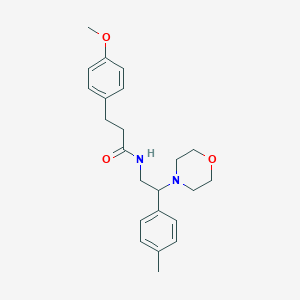

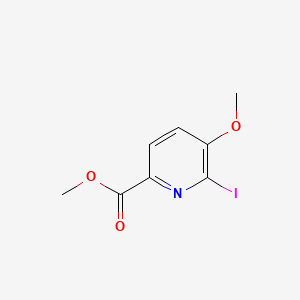

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide" pertains to a class of chemicals with potential interest in various fields of chemistry and material science due to its unique structural features, such as the presence of fluorobenzyl and methoxybenzyl groups attached to an oxalamide core. These structural elements suggest the compound could exhibit significant chemical and physical properties, making it a subject of scientific research.

Synthesis Analysis

While specific synthesis details for "N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide" were not found, related research on similar compounds involves the condensation of appropriate benzyl and methoxybenzyl derivatives with oxalamide precursors under reflux conditions, followed by crystallization for purity (Zhang et al., 2008). This method suggests a potential pathway for synthesizing the target compound by adapting the reactants to the specific benzyl and methoxybenzyl groups of interest.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide" reveals the importance of hydrogen bonding in stabilizing the crystal structure, as well as the impact of substituents on the benzyl groups in determining the overall molecular conformation and crystal packing (Zhang et al., 2008).

Chemical Reactions and Properties

Although specific chemical reactions and properties of "N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide" were not identified, research on related fluorobenzyl and methoxybenzyl compounds often explores their reactivity in nucleophilic substitution reactions and their ability to form complexes with metals, indicating a potential area of study for the target compound (Bahron et al., 2011).

Physical Properties Analysis

The physical properties of structurally similar compounds, such as melting points and solubility, often depend on the specific functional groups present and their arrangement. For instance, the crystallization process and the resulting crystal system can significantly influence the melting point and solubility in various solvents (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from related research on benzyl and methoxybenzyl derivatives. The presence of fluorine and methoxy groups can affect the electron distribution within the molecule, influencing its reactivity towards electrophilic and nucleophilic agents (Carlsen, 1998).

Wissenschaftliche Forschungsanwendungen

1. Role in Modulating Feeding and Stress Responses

The compound GSK1059865, structurally related to N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide, was studied for its effects on compulsive food consumption in a binge eating model in female rats. It demonstrated the potential role of orexin-1 receptor mechanisms in binge eating behaviors, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

2. Inhibition of Nucleoside Transport

Research into analogues of 4-nitrobenzylthioinosine, a nucleoside transport inhibitor, included modifications with substituted benzyl groups to improve oral absorption and CNS penetration. This work is foundational for understanding how structural modifications, including those similar to N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide, can enhance or reduce affinity for the nucleoside transport protein, impacting therapeutic potential for conditions requiring modulation of nucleoside transport (Tromp et al., 2004).

3. Novel Na+/Ca2+ Exchange Inhibitors

YM-244769, a compound related in function to the oxalamide derivatives, was explored for its ability to preferentially inhibit the Na+/Ca2+ exchange (NCX) in neuronal cells, showing promise as a neuroprotective drug. This research illustrates the therapeutic potential of targeting NCX isoforms for protection against neuronal cell damage, a potential application for oxalamide derivatives (Iwamoto & Kita, 2006).

4. Synthetic Utility in Oligoribonucleotide Production

The use of 4-methoxybenzyl group as a protecting group for the 2′-hydroxyl group of adenosine during the synthesis of oligoribonucleotides highlights the chemical utility of methoxybenzyl-protected compounds. This technique, relevant to the broader class of compounds including N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide, is crucial for the development of synthetic strategies in nucleic acid chemistry (Takaku & Kamaike, 1982).

5. Fluorescence Properties for Analytical Applications

Studies on the fluorescence properties of NBD-F derivatives, including those with methoxybenzyl groups, provide insights into the development of laser-induced fluorescence methods for detecting amphetamines and their metabolites. This research suggests the potential for N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide derivatives to serve as fluorogenic reagents in analytical chemistry applications (Al-Dirbashi et al., 1998).

Eigenschaften

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-23-14-8-6-12(7-9-14)10-19-16(21)17(22)20-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNIDKEDXALJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-fluorobenzyl)-N2-(4-methoxybenzyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)